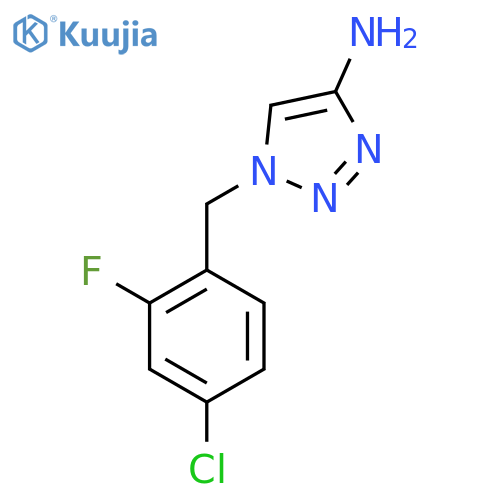

Cas no 1602156-26-2 (1-(4-chloro-2-fluorophenyl)methyl-1H-1,2,3-triazol-4-amine)

1-(4-chloro-2-fluorophenyl)methyl-1H-1,2,3-triazol-4-amine 化学的及び物理的性質

名前と識別子

-

- 1-(4-chloro-2-fluorophenyl)methyl-1H-1,2,3-triazol-4-amine

- EN300-1113635

- 1602156-26-2

- 1-[(4-chloro-2-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine

-

- インチ: 1S/C9H8ClFN4/c10-7-2-1-6(8(11)3-7)4-15-5-9(12)13-14-15/h1-3,5H,4,12H2

- InChIKey: HKUAXFUMXPTMQS-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=C(C=1)F)CN1C=C(N)N=N1

計算された属性

- せいみつぶんしりょう: 226.0421521g/mol

- どういたいしつりょう: 226.0421521g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 218

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 56.7Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

1-(4-chloro-2-fluorophenyl)methyl-1H-1,2,3-triazol-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1113635-0.05g |

1-[(4-chloro-2-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine |

1602156-26-2 | 95% | 0.05g |

$827.0 | 2023-10-27 | |

| Enamine | EN300-1113635-0.1g |

1-[(4-chloro-2-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine |

1602156-26-2 | 95% | 0.1g |

$867.0 | 2023-10-27 | |

| Enamine | EN300-1113635-0.5g |

1-[(4-chloro-2-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine |

1602156-26-2 | 95% | 0.5g |

$946.0 | 2023-10-27 | |

| Enamine | EN300-1113635-5g |

1-[(4-chloro-2-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine |

1602156-26-2 | 95% | 5g |

$2858.0 | 2023-10-27 | |

| Enamine | EN300-1113635-2.5g |

1-[(4-chloro-2-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine |

1602156-26-2 | 95% | 2.5g |

$1931.0 | 2023-10-27 | |

| Enamine | EN300-1113635-0.25g |

1-[(4-chloro-2-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine |

1602156-26-2 | 95% | 0.25g |

$906.0 | 2023-10-27 | |

| Enamine | EN300-1113635-5.0g |

1-[(4-chloro-2-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine |

1602156-26-2 | 5g |

$3812.0 | 2023-05-24 | ||

| Enamine | EN300-1113635-1g |

1-[(4-chloro-2-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine |

1602156-26-2 | 95% | 1g |

$986.0 | 2023-10-27 | |

| Enamine | EN300-1113635-1.0g |

1-[(4-chloro-2-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine |

1602156-26-2 | 1g |

$1315.0 | 2023-05-24 | ||

| Enamine | EN300-1113635-10.0g |

1-[(4-chloro-2-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine |

1602156-26-2 | 10g |

$5652.0 | 2023-05-24 |

1-(4-chloro-2-fluorophenyl)methyl-1H-1,2,3-triazol-4-amine 関連文献

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103

-

Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

1-(4-chloro-2-fluorophenyl)methyl-1H-1,2,3-triazol-4-amineに関する追加情報

1-(4-Chloro-2-Fluorophenyl)methyl-1H-1,2,3-Triazol-4-Amine: A Comprehensive Overview

The compound with CAS No. 1602156-26-2, commonly referred to as 1-(4-chloro-2-fluorophenyl)methyl-1H-1,2,3-triazol-4-amine, has garnered significant attention in the scientific community due to its unique chemical properties and potential applications. This compound is a derivative of the 1H-1,2,3-triazole class, which is widely recognized for its versatility in organic synthesis and material science. The presence of a 4-chloro-2-fluorophenyl group introduces additional functionality, making this compound a valuable building block in various research and industrial settings.

Recent studies have highlighted the importance of triazole derivatives in drug discovery and development. The 4-amino group in this compound serves as a reactive site for further functionalization, enabling the creation of bioactive molecules with potential therapeutic applications. For instance, researchers have explored the use of this compound as a precursor for designing antimicrobial agents and anticancer drugs, leveraging its ability to form stable bonds with other biologically relevant molecules.

The synthesis of 1-(4-chloro-2-fluorophenyl)methyl-1H-1,2,3-triazol-4-amine typically involves a multi-step process that includes nucleophilic substitution and cyclization reactions. Advanced techniques such as click chemistry have been employed to optimize the synthesis pathway, ensuring high yields and purity. The incorporation of chlorine and fluorine substituents on the phenyl ring enhances the compound's stability and bioavailability, making it suitable for pharmaceutical applications.

In terms of applications, this compound has shown promise in the field of material science, particularly in the development of advanced polymers and coatings. Its ability to form strong intermolecular bonds contributes to improved mechanical properties and thermal stability. Additionally, the compound has been investigated for its potential use in sensor technology, where its reactivity towards specific analytes can be exploited for selective detection.

Recent research has also focused on understanding the toxicological profile of this compound. Studies indicate that it exhibits low toxicity at moderate concentrations, making it a safer option for industrial and biomedical applications. However, further investigations are required to fully assess its long-term effects on human health and the environment.

From an environmental perspective, the biodegradability of 1-(4-chloro-2-fluorophenyl)methyl-1H-1,2,3-triazol-4-amine has been a topic of interest. Preliminary findings suggest that under specific conditions, the compound can undergo microbial degradation, reducing its persistence in natural ecosystems. This is particularly important for industries aiming to minimize their ecological footprint.

In conclusion, 1-(4-chloro-2-fluorophenyl)methyl-1H-1,2,3-triazol-4-amine stands out as a versatile and functional molecule with diverse applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool in modern chemistry. As research continues to uncover new potentials for this compound, it is poised to play an increasingly significant role in both academic and industrial settings.

1602156-26-2 (1-(4-chloro-2-fluorophenyl)methyl-1H-1,2,3-triazol-4-amine) 関連製品

- 681267-10-7(N-2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl-2,2-diphenylacetamide)

- 522-70-3(Antimycin A3)

- 2680766-51-0(tert-butyl N-{6-chloro-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-yl}carbamate)

- 52583-26-3(3-O-Methyl-L-DOPA 4-Glucuronide)

- 1203019-42-4(3-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl-1-(2-ethoxyphenyl)urea)

- 2090352-00-2(Benzene, 1-(bromomethyl)-2,5-difluoro-4-iodo-)

- 2005836-53-1(tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate)

- 1805948-33-7(3-Bromo-2-methyl-6-(trifluoromethyl)aniline)

- 25979-01-5(5-PENTAFLUOROETHYL-4H-[1,2,4]TRIAZOL-3-YLAMINE)

- 306730-29-0(2-{[(4-bromo-3-methylphenyl)amino]methyl}-5-methoxyphenol)